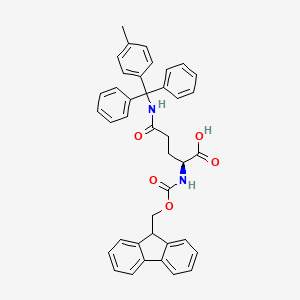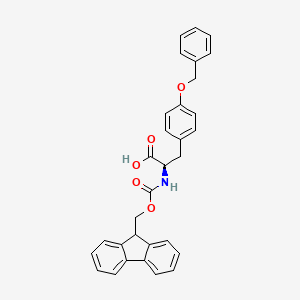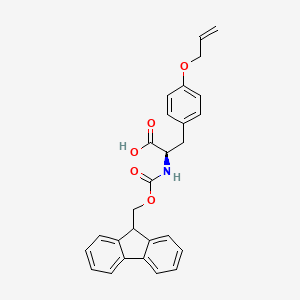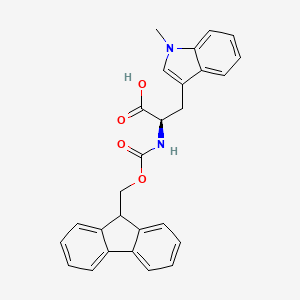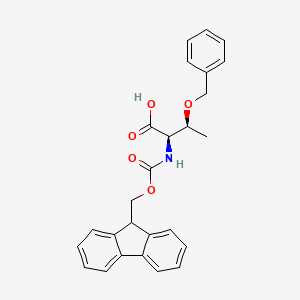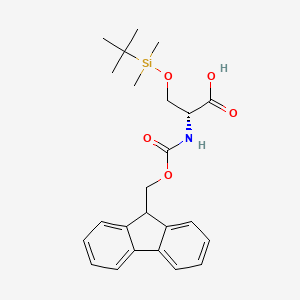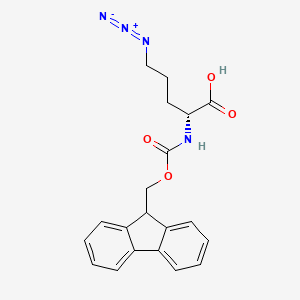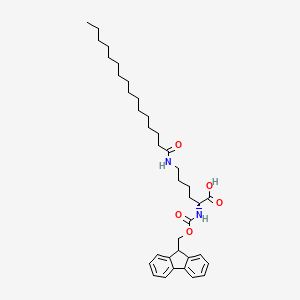![molecular formula C28H27NO6 B613548 (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid CAS No. 252049-13-1](/img/structure/B613548.png)
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid (Fmoc-DPA) is an amino acid derivative that has been recently gaining attention for its potential applications in the fields of science and medicine. Fmoc-DPA is a chiral molecule, meaning that it has two different forms, “left” and “right”, that are mirror images of each other. This chirality is important in terms of its potential applications, as it can be used to create enantiomers, which are molecules with the same chemical structure but different physical properties.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and chemical transformation studies of compounds related to (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid focus on the exploration of their chemical properties and potential for creating novel compounds. For instance, the acidolysis of lignin model compounds has been reviewed, illustrating the complex chemical behavior and potential synthetic utility of compounds with related structures in understanding the breakdown of natural polymers (Yokoyama, 2015)[https://consensus.app/papers/revisiting-mechanism-bond-cleavage-during-acidolysis-yokoyama/6144ef3073cb5a68ad2995ca6bc81bd5/?utm_source=chatgpt]. This area of research is crucial for developing new synthetic methodologies and understanding the fundamental chemical processes.
Peptide Synthesis and Impurities
Peptide synthesis is a significant area of research where compounds similar to the one are likely to be used as intermediates or protecting groups. A review on the impurities in peptide medicines highlighted the critical role of solid-phase peptide synthesis (SPPS) and the importance of controlling impurities, which can influence the functionality and efficacy of peptide drugs (D'Hondt et al., 2014)[https://consensus.app/papers/impurities-peptide-medicines-dhondt/315e193d9ff254a4bcdc3f9969979701/?utm_source=chatgpt]. This research is vital for pharmaceutical development and the synthesis of high-purity peptide drugs.
Biological Activity of Structurally Related Compounds
The study of the biological activities of structurally related compounds provides insights into their potential pharmacological applications. For example, the antituberculosis activity of organotin complexes has been reviewed, demonstrating the potential therapeutic applications of such compounds against Mycobacterium tuberculosis (Iqbal et al., 2015)[https://consensus.app/papers/antituberculosis-study-organotiniv-complexes-review-iqbal/8058bbe012fc5e2c9e3cc194378a3db2/?utm_source=chatgpt]. This line of research is crucial for discovering new treatments for infectious diseases.
Environmental Applications and Degradation
The degradation of environmental pollutants is another area where related compounds are studied. For instance, the treatment options for reclaiming wastewater produced by the pesticide industry have been reviewed, underscoring the importance of understanding the degradation pathways of toxic compounds in environmental remediation efforts (Goodwin et al., 2018)[https://consensus.app/papers/treatment-options-reclaiming-wastewater-produced-goodwin/f1a11b172b495ace96a15f374660116c/?utm_source=chatgpt].
properties
IUPAC Name |
(2S)-3-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-28(2)34-15-18-13-17(11-12-25(18)35-28)14-24(26(30)31)29-27(32)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,32)(H,30,31)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEGPXAHQDWTBY-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

